molecular formula C9H5BrF6O2 B15336857 5-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

5-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15336857
M. Wt: 339.03 g/mol
InChI Key: WKBGNBHAQGSOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32661983, also known as 5-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C9H5BrF6O2 and a molecular weight of 339.03 g/mol . This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of MFCD32661983 typically involves the bromination of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethyl groups. One common synthetic route starts with 1,4-diiodo-2,5-dibromobenzene, which is coupled with (3-cyanopropyl)di-isopropylsilyl acetylene (CPDIPSA). The intermediate is then functionalized with methoxynaphthalene units and trimerized using 1,4-dibromobenzene linkers. The final step involves aromatization to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

MFCD32661983 undergoes various chemical reactions, including:

Scientific Research Applications

MFCD32661983 has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.

    Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including those targeting specific enzymes or receptors.

    Industry: MFCD32661983 is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD32661983 depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

MFCD32661983 can be compared with other similar compounds, such as:

The unique combination of bromine, trifluoromethoxy, and trifluoromethyl groups in MFCD32661983 makes it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H5BrF6O2

Molecular Weight

339.03 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5BrF6O2/c10-4-1-2-6(18-9(14,15)16)5(3-4)7(17)8(11,12)13/h1-3,7,17H

InChI Key

WKBGNBHAQGSOIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)O)OC(F)(F)F

Origin of Product

United States

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